molecular formula C16H18N8O4S B14659478 5-phenyl-1H-1,2,4-triazol-3-amine;sulfuric acid CAS No. 38261-26-6

5-phenyl-1H-1,2,4-triazol-3-amine;sulfuric acid

Cat. No.: B14659478
CAS No.: 38261-26-6
M. Wt: 418.4 g/mol
InChI Key: GRMVSZWIMYLFPZ-UHFFFAOYSA-N
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Description

5-phenyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound containing a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is known for its versatile biological activities and is used in various scientific research applications. Sulfuric acid, a strong acid, is often used in the synthesis and reactions involving this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1H-1,2,4-triazol-3-amine typically involves the reaction of phenylhydrazine with formamide, followed by cyclization to form the triazole ring. Another method involves the reaction of phenyl isothiocyanate with hydrazine hydrate, followed by cyclization and subsequent treatment with sulfuric acid to yield the desired compound .

Industrial Production Methods

Industrial production of 5-phenyl-1H-1,2,4-triazol-3-amine often involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of sulfuric acid in the reaction helps in the cyclization process and ensures the formation of the triazole ring .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-phenyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.

    Industry: Used in the production of agrochemicals and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 5-phenyl-1H-1,2,4-triazol-3-amine involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound has been shown to inhibit the growth of various microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-1H-1,2,4-triazol-3-amine is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which gives it distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound in scientific research .

Properties

CAS No.

38261-26-6

Molecular Formula

C16H18N8O4S

Molecular Weight

418.4 g/mol

IUPAC Name

5-phenyl-1H-1,2,4-triazol-3-amine;sulfuric acid

InChI

InChI=1S/2C8H8N4.H2O4S/c2*9-8-10-7(11-12-8)6-4-2-1-3-5-6;1-5(2,3)4/h2*1-5H,(H3,9,10,11,12);(H2,1,2,3,4)

InChI Key

GRMVSZWIMYLFPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)N.C1=CC=C(C=C1)C2=NC(=NN2)N.OS(=O)(=O)O

Origin of Product

United States

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